molecular formula C6H3Cl2NO4S B1581054 2-Chloro-4-nitrobenzene-1-sulfonyl chloride CAS No. 20201-03-0

2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1581054
CAS No.: 20201-03-0
M. Wt: 256.06 g/mol
InChI Key: QWNVNPSFHISUID-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemical compounds.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions as a sulfonylating agent. It reacts with amines to form sulfonamides, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals . The compound interacts with enzymes such as sulfonamide synthase, facilitating the transfer of the sulfonyl group to the amine substrate. This interaction is characterized by the formation of a covalent bond between the sulfonyl group of this compound and the amine group of the substrate, resulting in the formation of sulfonamide derivatives .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins through sulfonylation, which can alter their activity, stability, and interactions with other biomolecules . This compound can impact cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the sulfonylation of transcription factors can affect their ability to bind DNA and regulate gene expression, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity . For example, the sulfonylation of cysteine residues in enzymes can result in the inhibition of their activity by blocking the active site. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored under inert conditions at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis, due to excessive protein modification and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfonylation reactions. It interacts with enzymes such as sulfonamide synthase and other sulfonyltransferases, facilitating the transfer of the sulfonyl group to various substrates . This compound can affect metabolic flux by altering the levels of sulfonylated metabolites, which can influence cellular metabolism and biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its effects on target proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can modify proteins and affect their activity and function. For instance, the sulfonylation of nuclear proteins can impact gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride typically involves the chlorination and nitration of benzene derivatives. One common method includes the nitration of 2-chlorobenzene-1-sulfonyl chloride using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) chloride (FeCl3) are commonly used.

    Nucleophilic Substitution: Reagents like amines (R-NH2) are used under basic conditions to form sulfonamide products.

Major Products

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Sulfonamide derivatives.

Scientific Research Applications

2-Chloro-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituent.

    4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in a different position.

Uniqueness

2-Chloro-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chloro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVNPSFHISUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301023
Record name 2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20201-03-0
Record name 20201-03-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140589
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Record name 2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-nitrobenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

In a beaker charged with 15 mL of concentrated hydrochloric acid was added 1 g (5.8 mmol) of 4-chloro-2-nitroaniline. The mixture stirred for 30 minutes at room temperature. The mixture was then chilled (−5° C.) and 400 mg (5.8 mmol) of sodium nitrite in 10 mL of water was added in several portions while maintaining the temperature between −5° C. and 10° C. After 30 minutes, the diazonium salt mixture was added in several portions to a chilled (ice-water bath) solution of 115 mg (1.16 mmol) of copper (I) chloride in 25 mL of acetic acid saturated with sulfur dioxide gas. The mixture was allowed to warm to room temperature. After 40 minutes, the mix was poured on to ice and stirred until the ice was melted. The bright yellow solid was collected by filtration, washed with several portions of water, and dried to afford 1.03 g (69%) of 2-chloro-4-nitrobenzenesulfonyl chloride.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
copper (I) chloride
Quantity
115 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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